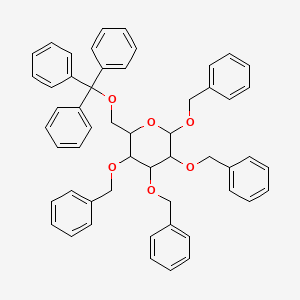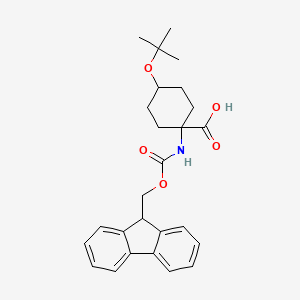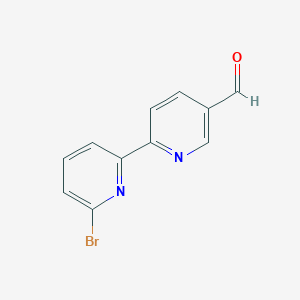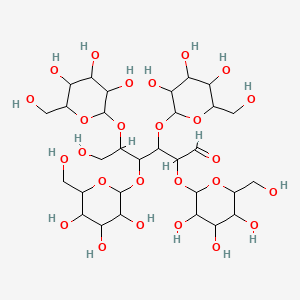
Germanium;sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Germanium sulfide can be synthesized through various methods:
Reduction of Germanium Disulfide: The compound was first made by reducing germanium disulfide (GeS₂) with germanium.
Reduction in a Stream of Hydrogen Gas: Another method involves reducing germanium disulfide in a stream of hydrogen gas.
Reduction with Hypophosphorous Acid: Germanium disulfide can also be reduced with an excess of hypophosphorous acid followed by vacuum sublimation.
Hydrothermal Method: Germanium sulfide nanoparticles can be synthesized using the hydrothermal method, which involves the reaction of germanium and sulfur precursors under high temperature and pressure.
Chemical Reactions Analysis
Germanium sulfide undergoes several types of chemical reactions:
Reduction: Germanium sulfide can be reduced to elemental germanium using reducing agents like hydrogen gas.
Substitution: Germanium sulfide reacts with sodium sulfide to form thiogermanates.
Common reagents and conditions used in these reactions include hydrogen gas, hypophosphorous acid, and sodium sulfide. Major products formed from these reactions include germanium hydroxide, germanium oxide, and thiogermanates .
Scientific Research Applications
Germanium sulfide has a wide range of scientific research applications:
Optoelectronics: Due to its semiconducting properties, germanium sulfide is used in optoelectronic devices.
Photocatalysis: Germanium sulfide nanoparticles have been studied for their photocatalytic activity, which can be utilized in environmental cleanup and energy production.
Sensing Applications: Germanium sulfide nanoparticles are also used in pressure sensors and infrared sensors.
Superconductivity: Research has shown that germanium sulfide compounds exhibit superconducting properties under high pressure.
Mechanism of Action
The mechanism by which germanium sulfide exerts its effects is primarily related to its semiconducting properties. The compound’s electronic structure allows it to interact with light and other electromagnetic radiation, making it useful in optoelectronic devices . Additionally, the unique band structure of germanium sulfide under pressure facilitates transitions from semiconductor to metal states, which is crucial for its superconducting properties .
Comparison with Similar Compounds
Germanium sulfide can be compared with other similar compounds, such as:
Germanium Disulfide (GeS₂): Unlike germanium sulfide, germanium disulfide is a white solid that is soluble in water and forms thiogermanates when reacted with sodium sulfide.
Germanium Selenide (GeSe): Germanium selenide is another chalcogenide compound with similar semiconducting properties but different electronic and optical characteristics.
Germanium Telluride (GeTe): Germanium telluride is known for its thermoelectric properties and is used in different applications compared to germanium sulfide.
Germanium sulfide’s uniqueness lies in its ability to sublimate without decomposition and its wide range of applications in optoelectronics, photocatalysis, and superconductivity .
Properties
Molecular Formula |
GeS-2 |
|---|---|
Molecular Weight |
104.70 g/mol |
IUPAC Name |
germanium;sulfide |
InChI |
InChI=1S/Ge.S/q;-2 |
InChI Key |
HTKBYFKZCZVNNW-UHFFFAOYSA-N |
Canonical SMILES |
[S-2].[Ge] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



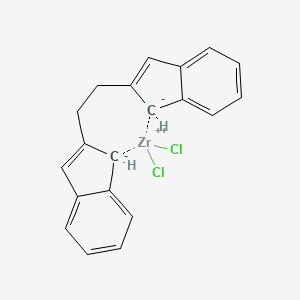
![2-Phenyl-hexahydro-pyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12321188.png)
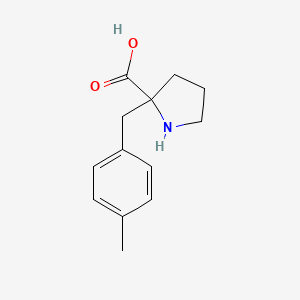
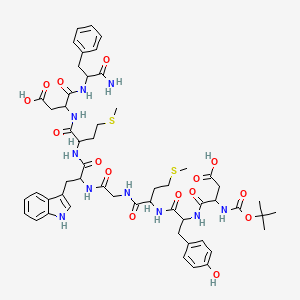
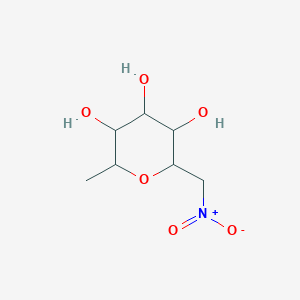
![[(S)-(-)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3-eta-2-propenyl]iridium(III)](/img/structure/B12321225.png)
![[6-[[2-(Benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 4-hydroxy-3-methoxybenzoate](/img/structure/B12321228.png)
![3,3,8,8,11a-Pentamethyl-1,5,7,7a,9,10,11,11b-octahydrobenzo[g][2,4]benzodioxepine](/img/structure/B12321231.png)
![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12321232.png)
